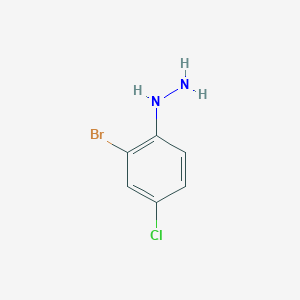

(2-Bromo-4-chlorophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-chlorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMHGYZZACDGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chlorophenyl Hydrazine

Classical Synthetic Routes to Substituted Phenylhydrazines

The traditional and most widely employed method for synthesizing substituted phenylhydrazines, including (2-Bromo-4-chlorophenyl)hydrazine, is a multi-step process that begins with a corresponding substituted aniline (B41778). This route, first reported by Hermann Emil Fischer in 1875 for the synthesis of phenylhydrazine (B124118) itself, involves three primary stages: diazotization of the starting aniline, reduction of the resulting diazonium salt, and subsequent hydrolysis. wikipedia.org

Diazotization of Substituted Anilines

The synthesis commences with the diazotization of the appropriate primary aromatic amine, in this case, 2-bromo-4-chloroaniline (B1265534). This reaction converts the amino group into a diazonium salt, a highly versatile intermediate. The process is typically carried out by treating the aniline with nitrous acid (HNO₂). byjus.com Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures, generally between 0 and 5°C, to prevent the decomposition of the sensitive diazonium salt. byjus.comorgsyn.org

The reaction for the formation of the 2-bromo-4-chlorobenzenediazonium chloride intermediate is shown below:

Reaction Scheme 1: Diazotization of 2-bromo-4-chloroaniline

Maintaining a low temperature is critical during this step, as diazonium salts can be explosive if isolated and are prone to decomposition at higher temperatures, which would lead to unwanted byproducts. google.com

Reduction of Diazonium Salts

Once the 2-bromo-4-chlorobenzenediazonium salt is formed in the aqueous solution, it is immediately used in the subsequent reduction step without isolation. This is the core transformation that converts the diazonium group (-N₂⁺) into the hydrazine (B178648) group (-NHNH₂). Several reducing agents can be employed for this purpose.

Sulfite (B76179) Reduction (The Fischer Method): The classical approach involves reduction with sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). wikipedia.orgorgsyn.org The diazonium salt solution is typically added to a chilled solution of sodium sulfite. This is followed by heating, which facilitates the reduction and subsequent hydrolysis to yield the phenylhydrazine salt. orgsyn.org A similar method for the synthesis of 2-bromophenylhydrazine (B91577) uses sodium pyrosulfite as the reductant at a controlled temperature and pH. patsnap.com

Stannous Chloride Reduction: Another common method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. google.com This "one-pot" operation, where diazotization and reduction occur sequentially in the same vessel, can achieve high yields, often exceeding 75% for various substituted phenylhydrazines.

Catalytic Hydrogenation: A more modern alternative involves the catalytic hydrogenation of the diazonium salt. google.com This method uses a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to achieve the reduction. google.com

The general conditions for these reduction methods are summarized in the table below.

| Method | Reducing Agent | Typical Conditions | Reference |

| Fischer Reduction | Sodium Sulfite (Na₂SO₃) | Aqueous solution, initial cooling followed by heating | orgsyn.org |

| Stannous Chloride | Stannous Chloride (SnCl₂) | Concentrated HCl, one-pot reaction | |

| Catalytic Hydrogenation | H₂ with Pd/C catalyst | Hydrogen pressure, 15-35°C | google.com |

Hydrolysis of Intermediate Hydrazine Derivatives

The final step in the classical synthesis is the hydrolysis of the intermediate formed during the reduction. When using the sulfite method, a hydrazine-sulfonate intermediate is formed, which requires acidic hydrolysis to liberate the final phenylhydrazine product, typically as its hydrochloride salt. patsnap.com This is usually achieved by adding a strong acid like HCl and heating the mixture. patsnap.com The resulting this compound hydrochloride can then be isolated by cooling the acidic solution to induce crystallization, followed by filtration. orgsyn.org The free base form, this compound, can be obtained by neutralizing the hydrochloride salt with a base. patsnap.com

Optimized and Eco-Friendly Synthetic Procedures

While the classical methods are effective, they often involve hazardous reagents, long reaction times, and batch processing, which can be inefficient on an industrial scale. patsnap.com Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign alternatives.

Green Chemistry Approaches in Hydrazine Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of synthesizing substituted phenylhydrazines, these approaches include:

Alternative Reducing Systems: Research has explored replacing heavy metal reductants like stannous chloride with more environmentally friendly options. Catalytic hydrogenation, for instance, is considered a greener alternative as it typically produces water as the only byproduct. google.comgoogle.com Other systems using reagents like formic acid or formates have also been proposed to reduce waste and simplify product purification. google.com

Improved Reaction Media: Moving away from organic solvents towards aqueous reaction media where possible can significantly reduce the environmental impact. The classical diazotization and reduction steps are often performed in aqueous acid, which aligns with green chemistry principles. rasayanjournal.co.in

Continuous Flow Synthesis Techniques for Phenylhydrazine Production

One of the most significant advancements in the synthesis of phenylhydrazines is the development of continuous flow processes. google.comgoogle.com In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reactions occur. The three steps of diazotization, reduction, and hydrolysis can be integrated into a single, continuous operation. wipo.int

This technique offers several key advantages over traditional batch processing:

Enhanced Safety: The small volume of the reactor at any given time drastically reduces the accumulation of the unstable and potentially explosive diazonium salt intermediate, significantly improving process safety. google.com

Rapid Reaction Times: Reactions in flow systems are much faster due to superior heat and mass transfer. The total reaction time for producing a substituted phenylhydrazine salt can be reduced to under 20 minutes, compared to many hours in a batch reactor. google.comwipo.int

High Purity and Yield: Continuous flow processes often lead to fewer byproducts, resulting in higher purity products (≥99%) without the need for additional purification steps. Yields can be as high as 99.5%. wipo.int

Efficiency and Scalability: These systems allow for more efficient use of equipment and energy, and they are easily scalable for industrial production. google.com

A typical continuous flow setup integrates the three reaction steps in sequence within a single, integrated reactor system, providing a highly efficient and modern alternative for the production of this compound and other derivatives. patsnap.com

Precursor Requirements and Chemical Feedstocks for this compound Synthesis

The principal precursor for the synthesis of this compound is 2-bromo-4-chloroaniline . This starting material provides the necessary bromine and chlorine substituents in the correct positions on the benzene (B151609) ring. The synthesis of this precursor itself is an important consideration, often starting from more readily available chemicals.

Diazotization of 2-bromo-4-chloroaniline:

The initial step is the conversion of the primary aromatic amine group (-NH₂) in 2-bromo-4-chloroaniline into a diazonium salt (-N₂⁺). This reaction is known as diazotization and is typically carried out in a cold, acidic medium. google.comgoogle.com

The essential chemical feedstocks for this stage are:

Sodium Nitrite (NaNO₂): This reagent is the source of the nitrous acid (HNO₂) required for the diazotization process. It is typically used as an aqueous solution. google.comgoogle.com

A Strong Mineral Acid: Hydrochloric acid (HCl) is commonly employed to create the necessary acidic environment and to form the diazonium salt, in this case, 2-bromo-4-chlorobenzenediazonium chloride. google.compatsnap.com The acid is generally used in concentrated form.

The reaction is highly sensitive to temperature and is usually performed at temperatures between 0 and 5 °C to ensure the stability of the resulting diazonium salt. google.com

Reduction of the Diazonium Salt:

Following its formation, the 2-bromo-4-chlorobenzenediazonium salt is then reduced to form the final product, this compound. Several reducing agents can be employed for this transformation. Common choices include:

Sodium Metabisulfite (B1197395) (Na₂S₂O₅) or Sodium Sulfite (Na₂SO₃): These are frequently used reducing agents in industrial preparations. google.comgoogle.com The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled, often maintained between 7 and 9. google.comgoogle.com

Tin(II) Chloride (SnCl₂): This is another effective reducing agent for diazonium salts.

Zinc Powder (Zn): In some procedures, zinc powder in the presence of an acid can be used for the reduction. google.com

The table below summarizes the key chemical feedstocks required for the synthesis of this compound.

| Reaction Stage | Precursor/Intermediate | Required Chemical Feedstocks | Function |

| Diazotization | 2-bromo-4-chloroaniline | Sodium Nitrite (NaNO₂) | Source of nitrous acid |

| Hydrochloric Acid (HCl) | Provides acidic medium and forms diazonium salt | ||

| Reduction | 2-bromo-4-chlorobenzenediazonium chloride | Sodium Metabisulfite (Na₂S₂O₅) or Sodium Sulfite (Na₂SO₃) | Reducing agent |

| or Tin(II) Chloride (SnCl₂) | Reducing agent | ||

| or Zinc Powder (Zn) | Reducing agent |

Detailed research findings from various patents outline specific conditions for the synthesis of similar substituted phenylhydrazines, which can be adapted for the preparation of this compound. For instance, a patent for the preparation of 2-bromophenylhydrazine specifies the diazotization of 2-bromoaniline (B46623) using 10N hydrochloric acid and an aqueous solution of sodium nitrite at a temperature below 0 °C. patsnap.com The subsequent reduction is carried out using a solution of sodium metabisulfite and sodium hydroxide, maintaining the pH at 7 and the temperature at 18 °C initially, followed by heating. patsnap.com

Another patent describes the preparation of 4-chlorophenylhydrazine, where 4-chloroaniline (B138754) is treated with sodium nitrite and hydrochloric acid at 3-5 °C. google.com The reduction is then performed using sodium metabisulfite under controlled pH (7-9) and temperature (10-35 °C) conditions. google.com These examples provide a solid framework for the synthetic methodology of this compound, highlighting the critical role of the specified precursors and chemical feedstocks.

Reactivity and Fundamental Reaction Mechanisms of 2 Bromo 4 Chlorophenyl Hydrazine

Nucleophilic Properties of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (2-Bromo-4-chlorophenyl)hydrazine possesses nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. This allows it to readily participate in reactions with electrophilic species. The nucleophilicity of the terminal nitrogen atom is crucial for initiating condensation and cyclization reactions.

The hydrazine can act as a nucleophile, attacking electron-deficient centers to form new covalent bonds. This property is fundamental to its role in the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing effects of the bromo and chloro substituents on the aromatic ring can decrease the nucleophilicity of the hydrazine group compared to unsubstituted phenylhydrazine (B124118). However, it remains sufficiently reactive to engage in a variety of important chemical reactions.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

A hallmark reaction of hydrazines, including this compound, is their condensation with aldehydes and ketones to form hydrazones. numberanalytics.comsoeagra.com This reaction is a type of addition-elimination or condensation reaction. chemguide.co.uk Hydrazones are a class of organic compounds with the general structure R1R2C=NNH-R3 and are valuable intermediates in organic synthesis. soeagra.com

The reaction between this compound and a carbonyl compound results in the formation of a (2-Bromo-4-chlorophenyl)hydrazone derivative, with the elimination of a water molecule. numberanalytics.comsoeagra.com

Table 1: Examples of Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | (2-Bromo-4-chlorophenyl)hydrazone |

| 4-ethoxyacetophenone | 4-chlorophenylhydrazine hydrochloride | (E)-1-(4-Chlorophenyl)-2-(1-(4-ethoxyphenyl)ethylidene)hydrazine rsc.org |

| 4-fluoroacetophenone | 4-methoxyphenylhydrazine | (E)-1-(4-fluorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine rsc.org |

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-step mechanism:

Nucleophilic Addition: The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comnih.gov This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. numberanalytics.com The attack results in the formation of a tetrahedral intermediate. soeagra.com

Dehydration: The tetrahedral intermediate then undergoes dehydration, eliminating a molecule of water to form the stable hydrazone product with a carbon-nitrogen double bond (C=N). numberanalytics.comnih.gov At neutral pH, the breakdown of the tetrahedral intermediate to eliminate water is often the rate-limiting step. nih.gov

Cyclization Reactions Initiated by this compound

This compound is a key starting material for the synthesis of various heterocyclic compounds through cyclization reactions. The initial formation of a hydrazone is often the first step in these multi-step syntheses.

The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.orgtestbook.com this compound can be employed in this reaction to produce substituted indoles.

The reaction proceeds by first forming a (2-Bromo-4-chlorophenyl)hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement. wikipedia.orgbyjus.com The mechanism involves the isomerization of the hydrazone to an enamine, followed by a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.org The reaction can be catalyzed by both Brønsted and Lewis acids. testbook.com

A variation of this reaction, the interrupted Fischer indolization, can be used to synthesize indoline-containing products. nih.gov

This compound can be used to synthesize pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. dergipark.org.trnih.govmdpi.com

In this synthesis, this compound acts as the dinucleophile, reacting with the two carbonyl groups of the 1,3-dicarbonyl compound to form the pyrazole ring. The reaction can lead to the formation of regioisomers depending on the substitution pattern of the diketone and the reaction conditions. nih.gov For instance, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines can yield two different isomers. nih.gov

This compound is also a precursor for the synthesis of thiazole (B1198619) and triazole ring systems.

Thiazole Synthesis: Thiazole derivatives can be synthesized through various routes. One method involves the reaction of a thiosemicarbazone derivative with an α-haloketone. nih.gov this compound can be converted to a corresponding thiosemicarbazide, which can then be reacted with an appropriate α-haloketone to form the thiazole ring. For example, a study describes the synthesis of thiazolyl hydrazine derivatives through the condensation of 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid with substituted phenylhydrazines. semanticscholar.org

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from hydrazines through several methods. One such method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines. scispace.comresearchgate.net Another approach involves the reaction of a hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate (B1144303). nih.gov this compound can be utilized as the hydrazine component in these syntheses to produce 1,2,4-triazole (B32235) derivatives bearing the (2-Bromo-4-chlorophenyl) substituent. For example, 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been synthesized starting from 4-bromoaniline. mdpi.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. While specific documented examples of this compound in classic MCRs like the Ugi or Passerini reactions are not prevalent in readily available literature, its structural features suggest its potential utility in various MCRs, particularly those involving the reaction of a hydrazine derivative.

One of the most prominent applications of phenylhydrazines is in the synthesis of pyrazole and pyrazoline derivatives. researchgate.netuii.ac.id These syntheses can often be conducted as multi-component reactions. For instance, the reaction of a β-diketone, an aldehyde, and a hydrazine derivative can lead to the formation of highly substituted pyrazoles. In such a reaction, this compound would act as the nitrogen-containing component, contributing the N1-C2 bond of the resulting pyrazole ring. The reaction typically proceeds through the initial formation of a hydrazone, which then undergoes cyclization. uii.ac.id

The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, traditionally involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.org While hydrazine is not a classical component, variations of the Biginelli reaction exist where hydrazine derivatives can be incorporated to produce novel heterocyclic scaffolds. nih.govtubitak.gov.tr For example, a four-component modified Biginelli reaction has been developed for the synthesis of C-2 functionalized dihydropyrimidines, utilizing hydrazine derivatives as nucleophiles. nih.gov In this context, this compound could potentially be employed to introduce the substituted phenyl moiety at the N-1 position of the dihydropyrimidine (B8664642) core.

The Hantzsch pyridine (B92270) synthesis is another classic MCR that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia or a nitrogen source like ammonium (B1175870) acetate (B1210297) to form dihydropyridines. wikipedia.orgorganic-chemistry.org The use of substituted hydrazines in Hantzsch-type reactions can lead to the formation of N-aminodihydropyridines, which can be further functionalized. The reactivity of this compound in such a system would be influenced by the electronic nature of the substituted phenyl ring.

The Fischer indole synthesis, while often considered a cyclization reaction rather than a true MCR, can be performed as a one-pot synthesis where the intermediate arylhydrazone is not isolated. japsonline.com This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone in an acidic medium to produce an indole. japsonline.comcore.ac.uk this compound is a suitable substrate for this reaction, leading to the formation of bromo- and chloro-substituted indoles, which are valuable precursors for various biologically active compounds.

| Multi-Component Reaction | Potential Role of this compound | Resulting Heterocycle |

| Pyrazole Synthesis | Nitrogen source | Substituted Pyrazoles/Pyrazolines |

| Modified Biginelli Reaction | N-nucleophile | C-2 functionalized Dihydropyrimidines |

| Hantzsch Pyridine Synthesis | Nitrogen source | N-Aryl-dihydropyridines |

| Fischer Indole Synthesis | Phenylhydrazine component | Substituted Indoles |

Influence of Halogen Substituents on Reactivity Profile

The presence of a bromine atom at the ortho position and a chlorine atom at the para position of the phenyl ring significantly modulates the reactivity of the hydrazine moiety in this compound through a combination of electronic and steric effects.

Electronic Effects:

The para-chloro substituent primarily exerts an electronic effect, withdrawing electron density from the ring and the hydrazine moiety. The ortho-bromo substituent also has a strong inductive effect. The combined electron-withdrawing influence of both halogens makes the N-H protons of the hydrazine more acidic and the nitrogen atoms less nucleophilic.

Steric Effects:

The bromine atom at the ortho position introduces significant steric hindrance around the α-nitrogen atom of the hydrazine. This steric bulk can impede the approach of electrophiles to the α-nitrogen, potentially slowing down reactions that involve initial attack at this position. For instance, in condensation reactions with bulky ketones, the rate of hydrazone formation might be reduced.

However, this steric hindrance can also play a role in directing the regioselectivity of certain reactions. In the Fischer indole synthesis, for example, the presence of an ortho substituent can influence the direction of the japsonline.comjapsonline.com-sigmatropic rearrangement, potentially favoring the formation of one regioisomeric indole product over another.

Deactivation: The electron-withdrawing nature of the halogens reduces the nucleophilicity of the hydrazine group, which can decrease the rate of reactions such as condensations and nucleophilic additions.

Steric Hindrance: The ortho-bromo group can sterically hinder reactions at the adjacent nitrogen atom, affecting reaction rates and potentially influencing regioselectivity.

These effects make this compound a unique building block, where the electronic and steric properties can be exploited to achieve specific synthetic outcomes. For example, the reduced nucleophilicity might prevent unwanted side reactions, while the steric hindrance could be used to control the stereochemistry of the products.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Bromine | Ortho | -I, +M (net electron-withdrawing) | High | Decreases nucleophilicity, influences regioselectivity |

| Chlorine | Para | -I, +M (net electron-withdrawing) | Low | Decreases nucleophilicity |

Derivatization Strategies and Construction of Complex Molecular Architectures Using 2 Bromo 4 Chlorophenyl Hydrazine

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2. The reaction of (2-Bromo-4-chlorophenyl)hydrazine with aldehydes or ketones readily forms the corresponding (2-Bromo-4-chlorophenyl)hydrazones. This reaction is a cornerstone of its derivatization, providing a platform for further synthetic transformations.

Aromatic Hydrazone Formation

The condensation reaction between this compound and various aromatic aldehydes or ketones yields a wide array of aromatic hydrazone derivatives. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the dehydration process. organic-chemistry.org The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates in the synthesis of more complex heterocyclic systems. For instance, the reaction with substituted acetophenones can produce a range of (E)-1-(aryl)-2-(1-(2-bromo-4-chlorophenyl)ethylidene)hydrazines, which are precursors to various biologically active molecules. rsc.org

Table 1: Examples of Aromatic Hydrazone Formation

| Aromatic Carbonyl Compound | Resulting Hydrazone Derivative |

| Acetophenone | (E)-1-(2-Bromo-4-chlorophenyl)-2-(1-phenylethylidene)hydrazine |

| 4-Methoxyacetophenone | (E)-1-(2-Bromo-4-chlorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine |

| 4-Chloroacetophenone | (E)-1-(2-Bromo-4-chlorophenyl)-2-(1-(4-chlorophenyl)ethylidene)hydrazine |

Heteroaromatic Hydrazone Derivatives

Similarly, this compound can be reacted with heteroaromatic aldehydes and ketones to furnish heteroaromatic hydrazone derivatives. These compounds incorporate a heteroaromatic ring system, which can significantly influence the biological and chemical properties of the molecule. The synthesis follows a similar condensation mechanism to that of aromatic hydrazones.

Formation of Nitrogen-Containing Heterocycles

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.

Indole (B1671886) Scaffolds

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. wikipedia.orgjk-sci.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgnih.gov this compound, after conversion to its corresponding hydrazone with a suitable ketone or aldehyde, can undergo Fischer indolization to produce substituted indoles. wikipedia.orgnih.gov The positions of the bromo and chloro substituents on the final indole ring are determined by the initial substitution pattern of the hydrazine (B178648) and the rearrangement that occurs during the reaction. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. wikipedia.orgrsc.org

Table 2: Fischer Indole Synthesis with this compound Derivatives

| Carbonyl Compound | Resulting Indole Scaffold |

| Cyclohexanone | 7-Bromo-5-chloro-1,2,3,4-tetrahydrocarbazole |

| Propiophenone | 5-Bromo-7-chloro-2-methyl-3-phenyl-1H-indole |

| Acetone | 5-Bromo-7-chloro-2,3-dimethyl-1H-indole |

Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org this compound can be reacted with various β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to afford a range of substituted pyrazole derivatives. nih.govdergipark.org.trpharmaguideline.com The regioselectivity of the cyclization can sometimes be an issue with unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of isomeric pyrazoles. researchgate.net The Vilsmeier-Haack reaction can also be employed on the intermediate hydrazones to synthesize 4-formyl-pyrazole derivatives. rsc.org

Table 3: Synthesis of Pyrazole Derivatives from this compound

| 1,3-Dicarbonyl or Equivalent | Resulting Pyrazole Derivative |

| Acetylacetone | 1-(2-Bromo-4-chlorophenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | 1-(2-Bromo-4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Chalcones (α,β-unsaturated ketones) | 1-(2-Bromo-4-chlorophenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazoles |

Thiazole (B1198619) Scaffolds

The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. mdpi.comyoutube.comyoutube.com While this compound itself is not a direct reactant in the classical Hantzsch synthesis, its derivatives can be utilized. For example, a hydrazone derived from this compound can be further functionalized to introduce a thiourea (B124793) or thioamide moiety. This functionalized intermediate can then react with an α-haloketone to construct the thiazole ring. researchgate.netnih.gov This multi-step approach allows for the incorporation of the (2-bromo-4-chlorophenyl) moiety into the final thiazole structure, leading to highly functionalized and potentially bioactive molecules. nanobioletters.com

Triazine and Triazole Systems

The synthesis of triazine and triazole derivatives from this compound is a significant area of research, owing to the broad spectrum of biological activities associated with these nitrogen-containing heterocycles. acs.orgtroindia.in

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. Their derivatives are known for a range of applications, including their use as herbicides and in the development of pharmaceuticals. nih.gov The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved through various methods, such as domino annulation reactions, which offer an efficient pathway to these structures from readily available starting materials. rsc.org One approach involves the base-catalyzed condensation of a ketone with aldehydes to form chalcones, which can then be cyclized with reagents like guanidine (B92328) nitrate (B79036) to yield aminopyrimidines, a related class of nitrogen heterocycles. nih.gov

Triazoles , five-membered rings with three nitrogen atoms, exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. mdpi.com The synthesis of 1,2,4-triazoles often involves the cyclization of acyl-N-arylhydrazine-1-carbothioamides. mdpi.com Another common method is the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides. scispace.comresearchgate.net The Einhorn–Brunner reaction, a condensation between hydrazines and diacylamines, also provides a route to 1,2,4-triazole (B32235) derivatives. scispace.comresearchgate.net

The following table provides an overview of synthetic strategies for triazole derivatives:

| Triazole Derivative | Synthetic Method | Key Reagents | Reference |

| 4,5-disubstituted-4H-1,2,4-triazole-3-thiols | Cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides | Carboxylic acid hydrazides, (aryl)isothiocyanates | mdpi.com |

| 1,3,5-trisubstituted-1,2,4-triazoles | One-pot, two-step reaction | Carboxylic acid, amidine, monosubstituted hydrazine | troindia.in |

| 1,5-diphenyl-1,2,4-triazole | Einhorn–Brunner reaction | N-formyl benzamide, phenyl hydrazine | scispace.comresearchgate.net |

| 3,5-diphenyl-1,2,4-triazole | Pellizzari Reaction | Benzamide, benzoyl hydrazide | scispace.comresearchgate.net |

Pyrimidine (B1678525) and Other Nitrogen Heterocycles

The synthesis of pyrimidine derivatives and other nitrogen-containing heterocycles from this compound and related compounds is a cornerstone of medicinal chemistry research. derpharmachemica.comnih.gov

Pyrimidines , six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, are integral components of nucleic acids and many biologically active compounds. derpharmachemica.com The synthesis of pyrimidine derivatives can be achieved through various routes, including the condensation of chalcones with urea (B33335), thiourea, or guanidine. researchgate.net For instance, a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylates were synthesized by reacting ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate with various anilines. derpharmachemica.com Another approach involves the reaction of a guanidinyl derivative with different chalcones. nih.gov

Other Nitrogen Heterocycles that can be synthesized include pyrazoles, which are five-membered rings with two adjacent nitrogen atoms. wisdomlib.org Pyrazoles can be synthesized by condensing chalcones with hydrazine or phenyl hydrazine. wisdomlib.org The synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine itself is a key step, which can then be reacted with aryl aldehydes to form hydrazones, further expanding the library of accessible nitrogen heterocycles. jsscacs.edu.in

The following table details the synthesis of various pyrimidine derivatives:

| Pyrimidine Derivative | Starting Materials | Key Reagents | Reference |

| Ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylates | Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate, anilines | - | derpharmachemica.com |

| Amino-pyrimidine derivatives | Guanidinyl derivative of nalidixic acid, chalcones | - | nih.gov |

| Oxopyrimidine and thiopyrimidine derivatives | Chalcones, urea/thiourea | - | researchgate.net |

Design and Synthesis of Bridged and Fused Heterocyclic Systems

The construction of bridged and fused heterocyclic systems represents a significant advancement in creating complex, three-dimensional molecular architectures. These systems often exhibit unique chemical and biological properties due to their rigid and defined spatial arrangements.

Fused heterocyclic systems are formed when two or more rings share a common bond. The synthesis of fused systems can involve intramolecular cyclization reactions. For example, a hydrazinyl moiety can undergo intramolecular cyclization upon treatment with nitrous acid to form a tetrazolo[1,5-a]pyridine (B153557) system. researchgate.net Another strategy involves the reaction of ortho-quinones with benzamidrazone to yield fused derpharmachemica.comresearchgate.netnih.govtriazines. mdpi.com The synthesis of pyrazolo[3,4-d]pyrimidines, a class of fused heterocycles, has garnered significant interest due to their wide range of biological activities. nih.gov

Bridged heterocyclic systems , while less commonly reported in the direct context of this compound, are a critical area of synthetic chemistry. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a powerful tool for creating bridged systems, such as 3-amino-imidazo-heterocycles with a bridge-head nitrogen. acs.org

The table below summarizes examples of fused heterocyclic systems:

| Fused System | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Tetrazolo[1,5-a]pyridine | Intramolecular cyclization of a hydrazinyl moiety | Nitrous acid | researchgate.net |

| Fused derpharmachemica.comresearchgate.netnih.govtriazines | Reaction of ortho-quinones with benzamidrazone | Ortho-quinones, benzamidrazone | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Reaction with various alkylating agents | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | nih.gov |

| Naphthodihydrofurans | Reaction of nitrostilbenes with aromatic enols | Nitrostilbenes, β-naphthol | nih.gov |

Regioselective Functionalization of Derivatives

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing complex molecules. In the context of derivatives of this compound, regioselective functionalization allows for the precise introduction of various chemical groups at specific positions on the heterocyclic scaffold.

Reactions of hydrazonoyl halides with 2-thioxopyrimidin-4-ones can lead to the regioselective formation of angular derpharmachemica.comresearchgate.netnih.govtriazolo[4,3-a]quinazolin-9-ones, rather than their linear isomers. nih.gov This regioselectivity is often governed by electronic factors within the reacting molecules. The ability to control the regiochemistry of these reactions is crucial for developing compounds with specific biological targets, as the spatial arrangement of functional groups can significantly impact their activity.

Spectroscopic and Advanced Structural Elucidation of 2 Bromo 4 Chlorophenyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives of (2-bromo-4-chlorophenyl)hydrazine, NMR provides critical information about the electronic environment of the protons and carbons, as well as their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a this compound derivative, the aromatic region is of particular interest. The substitution pattern on the phenyl ring dictates the splitting patterns and chemical shifts of the aromatic protons. For a compound like (2-bromo-4-methylphenyl)hydrazine, the aromatic protons and hydrazine (B178648) NH groups are expected to resonate at approximately δ 5–7 ppm . The hydrazine protons (NH and NH₂) typically appear as broad singlets that can exchange with D₂O. The chemical shifts are influenced by the electronic effects of the bromo and chloro substituents.

For instance, in the related compound (E)-1-(4-chlorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine, the NH proton appears as a singlet at δ 9.27 ppm rsc.org. The aromatic protons show complex multiplets in the range of δ 6.95-7.73 ppm rsc.org. In another example, (E)-1-(4-fluorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine, the NH proton is observed at δ 9.12 ppm, with aromatic protons in the δ 6.94-7.72 ppm region rsc.org.

Table 1: Representative ¹H NMR Data for this compound Derivatives and Related Compounds

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

| (E)-1-(4-Chlorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine | DMSO-d6 | 9.27 (s, 1H, NH), 7.73 (d, J = 9.0 Hz, 2H, Ar), 7.22 (m, 4H, Ar), 6.95 (d, J = 9.0 Hz, 2H, Ar), 3.07 (s, 3H, OCH₃), 2.23 (s, 3H, CH₃) rsc.org |

| (E)-1-(4-Fluorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine | DMSO-d6 | 9.12 (s, 1H, NH), 7.72 (d, J = 9.0 Hz, 2H, Ar), 7.20 (m, 2H, Ar), 7.05 (m, 2H, Ar), 6.94 (d, J = 9.0 Hz, 2H, Ar), 3.78 (s, 3H, OCH₃), 2.22 (s, 3H, CH₃) rsc.org |

| (E)-1-(4-Chlorophenyl)-2-(1-(4-propoxyphenyl)ethylidene)hydrazine | DMSO-d6 | 9.27 (s, 1H, NH), 7.72 (d, J = 9.0 Hz, 2H, Ar), 7.23 (m, 4H, Ar), 6.94 (d, J = 8.50 Hz, 2H, Ar), 3.95 (t, J = 6.50 Hz, 2H, OCH₂), 2.22 (s, 3H, CH₃), 1.75 (m, 2H, CH₃CH₂), 0.99 (d, J = 7.50 Hz, 3H, CH₂CH₃) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This technique is used to identify proton-proton couplings. For a this compound derivative, COSY would reveal the coupling between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton and carbon signals that are directly bonded. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the phenyl ring and any aliphatic side chains.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different parts of the molecule, such as the phenyl ring and the hydrazine moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For a this compound derivative, key IR absorptions would include:

N-H stretching : The N-H stretching vibrations of the hydrazine group typically appear in the region of 3200-3400 cm⁻¹. For a related compound, (2-bromo-4-methylphenyl)hydrazine, the N-H stretches are expected around 3200 cm⁻¹ .

C=C stretching : The aromatic C=C stretching vibrations are usually observed in the 1450-1600 cm⁻¹ region.

C-N stretching : The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

C-Br and C-Cl stretching : The C-Br stretching vibration is typically found in the 500-600 cm⁻¹ region, while the C-Cl stretch appears in the 600-800 cm⁻¹ range. For (2-bromo-4-methylphenyl)hydrazine, the C-Br vibration is anticipated around 550 cm⁻¹ .

The NIST WebBook provides an IR spectrum for the related compound 2-bromo-4-chloroaniline (B1265534), which shows characteristic absorptions for the amine and the substituted benzene (B151609) ring nist.gov.

Table 2: Predicted IR Absorption Bands for this compound Derivatives

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: These are predicted ranges based on typical functional group absorptions and data from related compounds.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectroscopy would be useful for:

Confirming the aromatic ring vibrations.

Identifying the C-Br and C-Cl stretching vibrations, which are often strong in Raman spectra.

Studying molecular symmetry and conformation.

In a study on 2-bromo-1,4-naphthoquinone, the C-Br stretching mode was enhanced in the Surface-Enhanced Raman Scattering (SERS) spectrum, demonstrating the utility of this technique for observing halogen vibrations nih.gov. Similar applications could be envisioned for the detailed structural analysis of this compound derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound derivatives and for gaining insight into their structure through the analysis of fragmentation patterns. The technique bombards a sample with electrons or uses a soft ionization method to generate charged molecular ions or fragments, which are then separated based on their mass-to-charge ratio (m/z).

For the parent compound, this compound, high-resolution mass spectrometry can predict the m/z values for various adducts of the molecular ion. uni.lu These predictions are crucial for identifying the correct molecular ion peak in an experimental spectrum. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern, which serves as a definitive confirmation of the presence of these halogens in the molecule.

When analyzing derivatives, such as hydrazones formed by the condensation of this compound with aldehydes or ketones, the mass spectrum will show a molecular ion peak corresponding to the increased molecular weight. The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for hydrazones include the cleavage of the N-N bond and various fissions within the aromatic rings and the substituent groups. In liquid chromatography-mass spectrometry (LC-MS) using negative ion mode electrospray ionization (ESI), hydrazone derivatives can yield significant ions that are highly useful for identification. longdom.org

Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 220.94757 |

| [M+Na]⁺ | 242.92951 |

| [M+NH₄]⁺ | 237.97411 |

| [M+K]⁺ | 258.90345 |

| [M-H]⁻ | 218.93301 |

| [M]⁺ | 219.93974 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Derivatives of this compound, particularly those forming extended conjugated systems like Schiff bases or hydrazones, exhibit distinct absorption bands in the UV-Vis spectrum. Typically, two main types of transitions are observed:

π-π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other conjugated double bonds. In this compound derivatives, these transitions are expected to appear at higher energies (shorter wavelengths). researchgate.net

n-π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. In hydrazone derivatives, the imine group (-CH=N-) gives rise to such a transition, which typically occurs at lower energies (longer wavelengths) compared to π-π* transitions. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings.

Table 2: Representative UV-Vis Absorption Data for Aromatic Hydrazones researchgate.netresearchgate.net

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π-π* | 220-360 | Associated with the electronic transitions within the phenyl rings. |

X-ray Single Crystal Diffraction for Solid-State Structural Determination

X-ray single-crystal diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While obtaining suitable single crystals can be a challenge, the resulting structural information is unparalleled in its detail. For complex derivatives, such as those incorporating the this compound moiety into a larger heterocyclic framework, X-ray crystallography provides definitive proof of the molecular connectivity and stereochemistry. mdpi.com The analysis of the crystal packing can reveal important non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. mdpi.com

Table 3: Illustrative Crystallographic Data for a Derivative Containing a Bromo-chlorophenyl Moiety mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₉H₃₀BrClN₄O₃S |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 33.795(5) |

| b (Å) | 8.871(5) |

| c (Å) | 10.039(5) |

| α (°) | 90.000(5) |

| β (°) | 98.337(5) |

| γ (°) | 90.000(5) |

| Volume (ų) | 2978(2) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For derivatives of this compound, elemental analysis is crucial for confirming that the synthesized product has the expected formula. For instance, in the synthesis of a hydrazone, this analysis would verify the successful incorporation of the aldehyde or ketone moiety.

Table 4: Theoretical Elemental Analysis for a Representative (2-Bromo-4-chlorophenyl)hydrazone Derivative (e.g., with Benzaldehyde)

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 49.79 |

| Hydrogen | H | 3.21 |

| Nitrogen | N | 8.93 |

| Chlorine | Cl | 11.30 |

Computational and Theoretical Investigations of 2 Bromo 4 Chlorophenyl Hydrazine and Its Molecular Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a popular choice for computational studies due to its favorable balance between accuracy and computational cost. For (2-Bromo-4-chlorophenyl)hydrazine, DFT calculations can elucidate various molecular properties.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | 1.39 - 1.40 | 118 - 121 | ~0 |

| C-Br | ~1.90 | - | - |

| C-Cl | ~1.74 | - | - |

| C-N | ~1.42 | - | - |

| N-N | ~1.45 | - | - |

| N-H | ~1.02 | - | - |

| C-C-N | - | ~120 | - |

| C-N-N | - | ~112 | - |

| H-N-H | - | ~107 | - |

| Br-C-C-N | - | - | ~180 |

| Cl-C-C-C | - | - | ~180 |

Note: The values in this table are representative and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. doi.org

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) group and the phenyl ring, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the phenyl ring, influenced by the electron-withdrawing halogen atoms. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential to participate in charge transfer interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are typical for similar aromatic hydrazine derivatives and would be refined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with a neutral potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of the hydrazine group due to the presence of lone pairs of electrons. nih.gov The regions around the hydrogen atoms of the hydrazine group and the phenyl ring would exhibit a positive potential (blue). The bromine and chlorine atoms would also influence the electrostatic potential distribution. This map provides a clear picture of the sites where the molecule is most likely to interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. aiu.edu It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals, which is a key factor in stabilizing a molecule. malayajournal.org

Table 3: Selected NBO Analysis Results for this compound

| Interaction | Stabilization Energy (E(2)) (kcal/mol) |

| LP(N1) -> π(C2-C3) | High |

| LP(Br) -> σ(C1-C2) | Moderate |

| LP(Cl) -> σ*(C3-C4) | Moderate |

Note: LP denotes a lone pair, and π and σ* represent antibonding orbitals. The specific atoms (N1, C2, etc.) would be numbered according to the optimized molecular structure. The stabilization energies indicate the strength of the delocalization interaction.*

Conformational Analysis and Potential Energy Surfaces

This compound has rotational freedom around the C-N and N-N single bonds. Conformational analysis is the study of the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface (PES) can be generated.

The PES for this compound would identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The orientation of the hydrazine group relative to the phenyl ring is a key conformational feature that would be explored.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions involving this compound, providing detailed insights into reaction mechanisms. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a molecular crystal. These non-covalent forces dictate the crystal packing arrangement, which in turn influences physical properties such as solubility, melting point, and stability.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different close contacts. The surface is defined by points where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal.

For aromatic hydrazine derivatives, Hirshfeld analysis typically reveals a variety of intermolecular contacts that contribute to the stability of the crystal lattice. The analysis involves generating a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular interaction. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For structures containing bromine and chlorine atoms, common interactions include H···H, C···H/H···C, Br···H/H···Br, and Cl···H/H···Cl contacts. kayseri.edu.trnih.govnih.gov In related bromo-phenyl compounds, H···H interactions often account for the largest portion of the surface area, reflecting the prevalence of hydrogen atoms on the molecular periphery. nih.gov The presence of the hydrazine moiety allows for potential N–H···N or N–H···X (where X is an acceptor atom) hydrogen bonds, which are typically seen as sharp spikes in the fingerprint plots. tandfonline.com

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Bromo- and Chloro-Phenyl Derivatives

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (%) | Reference |

| H···H | 21.7 - 39.2 | kayseri.edu.trnih.govresearchgate.net |

| C···H / H···C | 21.3 - 25.2 | kayseri.edu.trnih.govresearchgate.net |

| Br···H / H···Br | 10.8 - 26.1 | nih.govresearchgate.net |

| Cl···H / H···Cl | ~11.4 | kayseri.edu.trnih.gov |

| O···H / H···O | ~8.0 | kayseri.edu.trnih.gov |

| N···H / H···N | ~12.2 | nih.gov |

| C···C (π–π stacking) | ~6.5 | researchgate.net |

Note: This table presents typical data from related compounds to illustrate the expected findings for this compound. The exact percentages will vary based on the specific crystal structure.

Three-Dimensional Energy Framework Analysis

To further understand the energetics of crystal packing, a three-dimensional energy framework analysis is often performed. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster, typically using quantum mechanical methods like B3LYP/6-31G(d,p). mdpi.com The analysis partitions the total interaction energy into electrostatic, dispersion, polarization, and repulsion components, providing a quantitative measure of the forces governing the supramolecular architecture.

Table 2: Example Interaction Energies from Energy Framework Calculations for a Related Compound

| Interaction Type | E_ele (kJ/mol) | E_dis (kJ/mol) | E_tot (kJ/mol) |

| N–H···O Hydrogen Bond | -55.8 | -62.5 | -130.1 |

| C–H···π Interaction | -15.2 | -45.1 | -68.7 |

| π–π Stacking | -20.5 | -50.3 | -75.4 |

| C–H···Br Interaction | -8.9 | -25.6 | -39.9 |

Note: This table is illustrative, based on findings for functionally related molecules. E_ele represents electrostatic energy, E_dis represents dispersion energy, and E_tot is the total interaction energy.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the characterization and analysis of new compounds. Density Functional Theory (DFT) is a commonly employed method for these predictions. researchgate.net By calculating the optimized molecular geometry and electronic structure, it is possible to simulate various types of spectra.

Vibrational Spectroscopy (IR/Raman): Frequency calculations based on the optimized geometry can predict the vibrational modes of the molecule. This allows for the assignment of experimental IR and Raman bands to specific functional group vibrations, such as N-H stretching, C-N stretching, and aromatic ring modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals. This helps in understanding the UV-Vis absorption spectrum, correlating absorption maxima (λmax) with specific electronic excitations, such as π→π* transitions within the phenyl ring.

Frontier Molecular Orbitals (FMO): DFT calculations also yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A larger gap suggests higher stability.

Table 3: Computationally Predicted Parameters and Their Significance

| Parameter | Computational Method | Significance |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311G) | Assignment of experimental IR/Raman spectra |

| NMR Chemical Shifts | DFT (GIAO method) | Structural confirmation and interpretation of NMR spectra |

| Electronic Transitions (λmax) | TD-DFT | Interpretation of UV-Vis spectra and electronic properties |

| HOMO-LUMO Energy Gap | DFT | Indicator of chemical reactivity and stability |

Molecular Docking Studies (in the context of scaffold design for target interaction)

The this compound moiety serves as a valuable scaffold in medicinal chemistry for the design of targeted inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

In this context, the this compound scaffold can be elaborated with various functional groups to optimize binding affinity and selectivity for a given biological target. The phenylhydrazine (B124118) core can participate in several key interactions:

Hydrogen Bonding: The hydrazine group (-NH-NH₂) provides both hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues like aspartate, glutamate, and cysteine in a protein's active site. nih.gov

Hydrophobic Interactions: The chlorophenyl ring can fit into hydrophobic pockets of the binding site, interacting with nonpolar residues such as leucine, valine, and phenylalanine. nih.gov

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking studies on related scaffolds have shown their potential to inhibit a range of enzymes by targeting their ATP-binding sites or catalytic domains. For example, phenylhydrazine-containing molecules have been designed as inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), various protein kinases, and bacterial DNA gyrase. nih.govnih.govmdpi.com The docking results, typically reported as a binding energy or score, help prioritize compounds for synthesis and biological evaluation.

Table 4: Potential Protein Targets for Phenylhydrazine-Based Scaffolds and Key Interacting Residues

| Protein Target Class | Example Protein | Key Interacting Residues | Potential Application | Reference |

| Tyrosine Kinases | VEGFR-2 | Cys919, Glu883, Asp1044 | Anticancer | nih.gov |

| Serine/Threonine Kinases | Pyrrolo[2,3-d]pyrimidine Kinases | Not specified | Anticancer | nih.gov |

| Metalloenzymes | Carbonic Anhydrase IX | His94, His119, Thr200 | Anticancer | mdpi.com |

| Bacterial Topoisomerases | DNA Gyrase (S. typhi) | His317, Arg420, Glu429 | Antibacterial | mdpi.com |

These computational investigations provide a comprehensive picture of this compound at the molecular level, guiding future research into its synthesis, solid-state characterization, and application in the development of novel functional molecules.

Advanced Research Applications and Future Directions for 2 Bromo 4 Chlorophenyl Hydrazine in Chemical Science

Role as a Privileged Scaffold in Drug Discovery Research (excluding clinical data)

In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for drug development is perpetual. (2-Bromo-4-chlorophenyl)hydrazine serves as a key intermediate in the synthesis of heterocyclic compounds, which are foundational structures in many therapeutic agents. The presence of halogen atoms can enhance binding affinities and modulate metabolic stability, making this compound an attractive precursor for creating libraries of potential drug candidates.

The synthesis of ligands for specific biological receptors is a cornerstone of modern drug discovery. While direct studies detailing the use of this compound for specific receptor ligand synthesis are not prevalent in the literature, its structural motifs are integral to classes of compounds known for their receptor interactions. Phenylhydrazines are classical precursors for generating indole (B1671886) scaffolds via the Fischer indole synthesis and for constructing pyrazole (B372694) rings. These heterocyclic systems are present in numerous molecules designed to interact with a wide range of receptors, including nicotinic acetylcholine (B1216132) receptors (nAChR) and benzodiazepine (B76468) receptors (BZR). nih.govnih.gov

The synthesis of 3-heteroaryl-8-chloropyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine 5-oxides, for instance, has yielded compounds with high affinity for the central benzodiazepine receptor, demonstrating anticonvulsant activity. nih.gov Although not synthesized from this compound itself, this work highlights the utility of related hydrazine-derived scaffolds in generating receptor-active compounds. The potential exists to employ this compound to create novel, halogenated analogues of such systems, with the aim of fine-tuning their pharmacological profiles for receptor interaction studies.

The this compound scaffold is instrumental in the synthesis of various heterocyclic compounds that have been investigated for their potential as enzyme inhibitors. The hydrazine (B178648) group readily reacts with dicarbonyl compounds, ketoesters, and other electrophiles to form stable five- and six-membered rings, which serve as the core of many inhibitory molecules.

Research has demonstrated that derivatives of bromo-phenyl precursors exhibit significant inhibitory activity against various enzymes. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, structurally similar to compounds derivable from this compound, have shown potent antibacterial activity by targeting DNA gyrase and also function as inhibitors of alkaline phosphatase. mdpi.com Similarly, various 1,2,4-triazole (B32235) derivatives, which can be synthesized from hydrazine precursors, are effective inhibitors of enzymes such as acetylcholinesterase (AChE), α-glucosidase, and urease. nih.govacs.org These studies underscore the role of the substituted phenyl ring in orienting the molecule within the enzyme's active site to achieve potent inhibition.

| Core Scaffold | Precursor Type | Target Enzyme(s) | Reference |

|---|---|---|---|

| Pyrazine Carboxamide | Bromo-methyl-aniline | DNA Gyrase, Alkaline Phosphatase | mdpi.com |

| 1,2,4-Triazole | Hydrazine Carbonyl | AChE, BChE, α-Glucosidase, Urease | nih.gov |

| Quinoline Carbohydrazide | Bromo-phenyl-acetophenone | Microbial DNA Gyrase | nih.gov |

| Benzylidene Hydrazide | Hydrazine Hydrate (B1144303) | c-Met Kinase | tandfonline.com |

Application in Agrochemical Research

While phenylhydrazine (B124118) derivatives have historically been utilized as precursors in the synthesis of certain agrochemicals, such as pyrazole-based insecticides and fungicides, there is no specific documented application of this compound in this field based on available research. Notably, some chemical suppliers explicitly state that their products, including related compounds like (4-Bromo-2-chlorophenyl)hydrazine, are intended for laboratory research purposes only and not for use as agricultural chemicals or insecticides. hoffmanchemicals.com This suggests that its utility in agrochemical development is either not established or not disclosed in public literature.

Contribution to Materials Science Research

The unique electronic and structural properties imparted by the halogen substituents make this compound a building block of interest in materials science. It is categorized by chemical suppliers for use in the development of advanced materials, including those for organic electronics and with specific optical properties. lab-chemicals.coma2bchem.com

This compound is listed by suppliers as a material for OLED (Organic Light Emitting Diode) and other electronic material applications. lab-chemicals.com Hydrazine derivatives can be converted into hydrazones, which are known to possess charge-transporting capabilities. These hydrazone-based materials can function as hole-transport layers (HTL) in multilayer organic electronic devices. The introduction of bromo and chloro substituents onto the phenyl ring can influence the HOMO/LUMO energy levels, solubility, and film-forming properties of the resulting materials, allowing for the tuning of their electronic characteristics for specific device architectures. While specific research detailing the synthesis of charge transport materials from this compound is limited, its availability as a precursor in this category points to its potential in this research area.

The development of new organic materials with nonlinear optical (NLO) properties is a significant area of materials science, closely linked to liquid crystal research. Hydrazine derivatives are effective for synthesizing compounds with such properties. A notable example is the synthesis of (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine (4BATH), a bromo-hydrazine derivative. bohrium.com This compound was synthesized via a simple reflux method and grown into a single crystal, which was found to exhibit a high optical limiting threshold. bohrium.com Such properties are crucial for applications in protecting sensors and human eyes from high-intensity laser radiation.

The study of 4BATH provides a clear blueprint for how this compound could be used. By reacting it with various aldehydes or ketones, a series of hydrazone derivatives can be synthesized. The resulting molecules, with their rigid halogenated phenyl core and potential for intermolecular interactions like hydrogen bonding, could exhibit liquid crystalline phases or other valuable optical properties.

| Derivative Class | Potential Application | Key Findings / Rationale | Reference |

|---|---|---|---|

| Hydrazones | Charge Transport Materials (OLEDs) | Marketed as a precursor for electronic materials; hydrazones are known hole-transport materials. | lab-chemicals.com |

| Hydrazone Crystals | Optical Limiting Materials | A related bromo-hydrazine derivative ((4BATH)) forms crystals with a high optical limiting threshold suitable for NLO applications. | bohrium.com |

| Triazine-based Macromolecules | Liquid Crystals | Complex molecules containing nitrogen heterocycles can exhibit liquid crystalline phases (e.g., Smectic C). | nih.gov |

Development of Novel Synthetic Methodologies Utilizing Halogenated Hydrazines

Halogenated hydrazines, including this compound, are pivotal starting materials in the synthesis of a wide array of heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and materials science. Research in this area focuses on developing efficient, versatile, and atom-economical synthetic methods.

The general scheme for such a three-component reaction can be visualized as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold |

| Hydrazine Derivative | Aldehyde/Ketone | Isocyanide | Scandium triflate | Pyridotriazine |

| Hydrazine Derivative | Aldehyde | Isocyanate | Microwave | Triazolopyridine |

| Hydrazine Derivative | Aldehyde | Isothiocyanate | Microwave | Triazolopyridine |

This table illustrates the versatility of one-pot multicomponent reactions in generating diverse heterocyclic scaffolds from hydrazine derivatives.

Furthermore, halogenated hydrazines are key reactants in the synthesis of pyrazole derivatives. Chromones, for example, react with hydrazine hydrate to yield 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov This reaction proceeds through a ring-opening of the chromone (B188151) followed by cyclization with the hydrazine moiety. The substitution pattern on the phenylhydrazine, such as the bromo and chloro groups in this compound, would be incorporated into the final pyrazole structure, allowing for the fine-tuning of its electronic and steric properties.

Recent advancements have also focused on the intermolecular hydrazinative halogenation of alkenes, providing a modular entry to valuable phenelzine (B1198762) analogues, which are important for drug discovery. acs.org This method utilizes a hydrazine source and a nucleophilic halogen source to introduce both a hydrazine and a halogen atom across a double bond. acs.org

The development of these synthetic methodologies highlights the importance of halogenated hydrazines as versatile building blocks. Future research will likely continue to explore novel MCRs, catalytic systems, and domino reactions to expand the accessible chemical space of heterocyclic compounds derived from these precursors.

Environmental Chemistry Considerations in Hydrazine Derivative Research

The increasing use of hydrazine derivatives in various industrial and research applications necessitates a thorough understanding of their environmental fate and potential impact. Hydrazines and their halogenated analogues can enter the environment through various pathways, and their subsequent chemical transformations are of significant concern.

Studies have shown that while it is often assumed that hydrazines rapidly degrade in the presence of atmospheric oxygen, they can be relatively stable in both air and oxygenated aqueous solutions, with half-lives that can extend to hours or even days. nih.gov This persistence allows for their transport over considerable distances. The primary degradation pathways in the atmosphere appear to involve reactions with pollutants such as ozone, nitrogen oxides, and sulfur oxides. researchgate.net In aqueous environments, reactions with ozone are also considered a significant degradation route. dtic.mil

The interaction of hydrazine derivatives with soil and sediment components is another crucial area of research. Studies on the interaction of hydrazines with common soil minerals like hematite (B75146) have shown that these interactions can protect the hydrazines from auto-oxidation, potentially increasing their persistence in soil environments. researchgate.net The binding mechanism is thought to involve electrostatic interactions and hydrogen bonding between the hydrazine molecules and the mineral surface. researchgate.net

Future research in this field should focus on:

Quantifying the degradation rates and identifying the transformation products of specific halogenated hydrazines under various environmental conditions.

Investigating the ecotoxicological effects of both the parent compounds and their degradation byproducts.

Developing effective remediation strategies for contaminated sites.

A summary of key environmental considerations is presented below:

| Environmental Compartment | Key Processes | Potential Outcomes |

| Atmosphere | Reaction with O3, NOx, SOx | Degradation, Long-range transport |

| Water | Aqueous phase reactions with O3 | Degradation, Formation of nitrosamines |

| Soil/Sediment | Interaction with minerals (e.g., hematite) | Increased persistence, Altered mobility |

This table summarizes the important environmental processes and potential outcomes for hydrazine derivatives in different environmental compartments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-bromo-4-chlorophenyl)hydrazine, and how can reaction conditions be optimized?